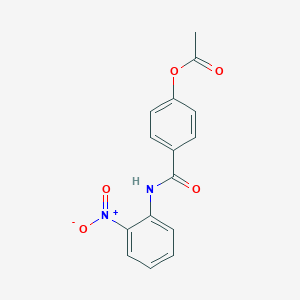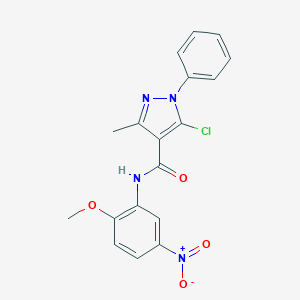
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methoxy, nitro, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, methoxy, and nitro groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as nitro groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with various substituents. Examples include:
- 5-chloro-N-(2-methoxy-5-nitrophenyl)-2-thiophenecarboxamide
- 5-bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
Uniqueness
The uniqueness of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H15ClN4O4 |
|---|---|
Poids moléculaire |
386.8g/mol |
Nom IUPAC |
5-chloro-N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-16(17(19)22(21-11)12-6-4-3-5-7-12)18(24)20-14-10-13(23(25)26)8-9-15(14)27-2/h3-10H,1-2H3,(H,20,24) |
Clé InChI |
DQILRVSGAIYWDB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


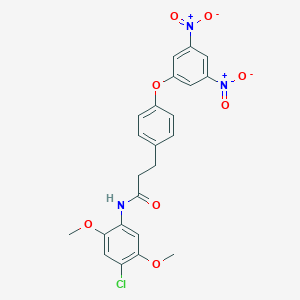
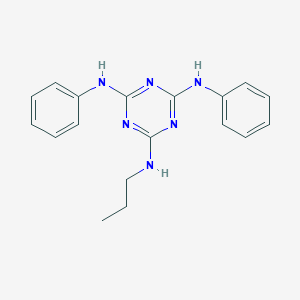

![Ethyl 3-{3-[(acetyloxy)methyl]-2,4,6-trimethylphenyl}-2-cyanoacrylate](/img/structure/B415264.png)
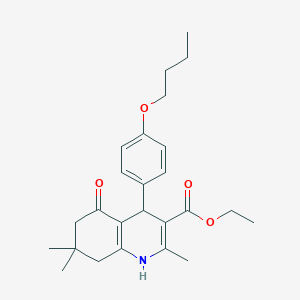

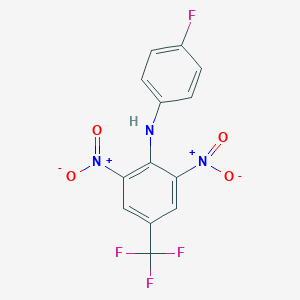
![5,7-dimethyl-N'-(3-phenoxybenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B415274.png)
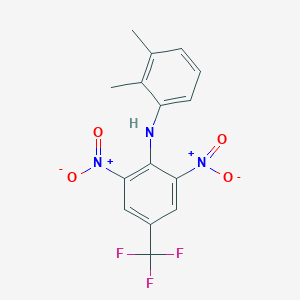
![8-Butan-2-ylsulfanyl-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B415276.png)
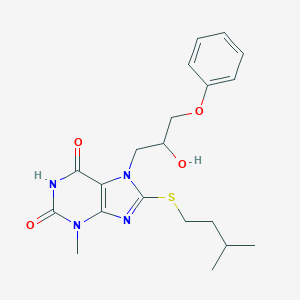
![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B415280.png)

